molecular formula C8H6ClF5N2 B155583 2-Pentafluorophenyl-acetamidine HCl CAS No. 139161-78-7

2-Pentafluorophenyl-acetamidine HCl

Cat. No.: B155583
CAS No.: 139161-78-7
M. Wt: 260.59 g/mol
InChI Key: PWEIHTLMFGYQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentafluorophenyl-acetamidine HCl is a chemical compound with the molecular formula C8H6ClF5N2 and a molecular weight of 260.59 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group attached to an acetamidine moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluorophenyl-acetamidine HCl typically involves the reaction of pentafluorobenzene with acetamidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Pentafluorophenyl-acetamidine HCl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

2-Pentafluorophenyl-acetamidine HCl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pentafluorophenyl-acetamidine HCl involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Perfluorophenyl)acetimidamide hydrochloride
  • Pentafluorophenylacetamide
  • Pentafluorophenylacetonitrile

Uniqueness

2-Pentafluorophenyl-acetamidine HCl is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the pentafluorophenyl group enhances its stability and reactivity compared to similar compounds, making it a valuable reagent in various research applications.

Properties

CAS No.

139161-78-7

Molecular Formula

C8H6ClF5N2

Molecular Weight

260.59 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride

InChI

InChI=1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H

InChI Key

PWEIHTLMFGYQPK-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl

Synonyms

2-Pentafluorophenyl-acetamidine HCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.